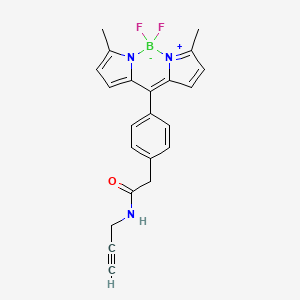
IL-33 probe-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-33 probe-1 is a fluorescent analogue of interleukin-33, a cytokine belonging to the interleukin-1 family. This compound is primarily used in scientific research to study the behavior and interactions of interleukin-33 in various biological processes. Interleukin-33 is known for its role in immune responses, particularly in allergic inflammation and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-33 probe-1 involves the incorporation of a fluorescent tag into the interleukin-33 molecule. This is typically achieved through a series of chemical reactions that introduce the fluorescent moiety at specific sites on the interleukin-33 structure. The exact synthetic route and reaction conditions can vary, but common steps include:
- Protection of functional groups to prevent unwanted reactions.
- Introduction of the fluorescent tag using coupling reactions.
- Deprotection of functional groups to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency between batches .
Chemical Reactions Analysis
Types of Reactions: IL-33 probe-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
IL-33 probe-1 has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of interleukin-33.
Biology: Used to visualize and track the behavior of interleukin-33 in biological systems.
Medicine: Used in the development of diagnostic tools and therapeutic agents targeting interleukin-33.
Industry: Used in the production of research reagents and diagnostic kits
Mechanism of Action
IL-33 probe-1 exerts its effects by binding to the interleukin-33 receptor, known as suppression of tumorigenicity 2 (ST2). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play key roles in immune responses and inflammation .
Comparison with Similar Compounds
IL-33 probe-1 is unique in its ability to act as a fluorescent analogue of interleukin-33, allowing for real-time imaging of interleukin-33 interactions. Similar compounds include other fluorescent analogues of cytokines, such as:
IL-1 probe-1: A fluorescent analogue of interleukin-1.
IL-6 probe-1: A fluorescent analogue of interleukin-6.
IL-18 probe-1: A fluorescent analogue of interleukin-18 .
These compounds share similar applications in scientific research but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C22H20BF2N3O |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C22H20BF2N3O/c1-4-13-26-21(29)14-17-7-9-18(10-8-17)22-19-11-5-15(2)27(19)23(24,25)28-16(3)6-12-20(22)28/h1,5-12H,13-14H2,2-3H3,(H,26,29) |
InChI Key |
OUVJUZBWYZVWSU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C)C4=CC=C(C=C4)CC(=O)NCC#C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















